![molecular formula C14H21NO5S B345258 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 438228-86-5](/img/structure/B345258.png)
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C14H21NO5S It is known for its unique structure, which includes a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methyl-5-nitrophenyl)sulfonyl]morpholine
- 4-[(2-Hydroxyethyl)morpholine
- 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Uniqueness
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is unique due to the presence of the 2,5-dimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties
Biological Activity
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group and a dimethoxyphenyl moiety. Its molecular formula is C13H17NO4S, with a molecular weight of approximately 281.34 g/mol. The presence of the sulfonyl group is critical for its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules:
- Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or disrupt cellular processes, leading to its observed biological effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown its potential to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death in cancerous cells.
- Inhibition of Tumor Growth : Animal models have demonstrated reduced tumor growth rates when treated with this compound, suggesting its efficacy as a therapeutic agent.
Antimicrobial Effects
The compound has been investigated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Key findings include:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study attributed this effect to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Efficacy Study : In a comparative study assessing various sulfonamide derivatives, this compound exhibited superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVLDXJBUJZSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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